molecular formula C19H17NO6S B5571460 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5571460
M. Wt: 387.4 g/mol
InChI Key: SLHVHKOOJMYHOL-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic carboxamide derivative featuring a 2H-chromene (coumarin) core substituted at the 3-position with a carboxamide group. The compound’s structure includes two distinct moieties:

  • Tetrahydrothiophene-1,1-dioxide (sulfone): A five-membered sulfone ring at the N-position, contributing to metabolic stability and conformational rigidity .

The molecular formula is C₂₂H₂₁NO₆S (MW: 451.47 g/mol), as confirmed by industrial-grade specifications . Its synthesis likely involves coupling reactions between chromene-carboxylic acid derivatives and substituted amines, utilizing reagents such as oxalyl chloride or DMF as catalysts, as observed in related compounds .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c21-18(16-10-13-4-1-2-6-17(13)26-19(16)22)20(11-15-5-3-8-25-15)14-7-9-27(23,24)12-14/h1-6,8,10,14H,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHVHKOOJMYHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Molecular Formula Key Features Evidence
Target Compound 2-Oxo-2H-chromene-3-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl), N-(furan-2-ylmethyl) C₂₂H₂₁NO₆S Sulfone ring, furfuryl group
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 2-Oxo-2H-chromene-3-carboxamide N-(4-sulfamoylphenyl) C₁₆H₁₂N₂O₅S Sulfonamide group, polar substituent
N-(Benzylpiperidin-3-yl)methyl chromene carboxamide 2-Oxo-2H-chromene-3-carboxamide N-(benzylpiperidinyl), diethylamino C₃₃H₃₆N₄O₅S Bulky benzylpiperidine, tertiary amine
N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide 4-Oxo-4H-chromene Thiazolidinone ring, furan carboxamide C₂₁H₁₅N₂O₆S Thiazolidinone moiety, planar conformation

Key Observations :

  • The target compound’s sulfone group distinguishes it from analogs with sulfonamide () or thiazolidinone () substituents. Sulfones enhance oxidative stability compared to thioethers .
  • The furfuryl group offers moderate lipophilicity, contrasting with polar sulfamoyl () or bulky benzylpiperidine () substituents, which may alter solubility or blood-brain barrier permeability.

Table 2: Comparative Properties

Compound Calculated logP* Solubility (Predicted) Biological Activity (Reported)
Target Compound ~2.5 (Moderate) Low aqueous solubility Not explicitly reported; structural analogs show cholinesterase inhibition
2-Oxo-N-(4-sulfamoylphenyl) analog ~1.8 Moderate (polar sulfonamide) Unknown; sulfonamides often target enzymes
Benzylpiperidine derivative () ~4.2 Very low (bulky substituent) Potent butyrylcholinesterase inhibitor (IC₅₀ < 1 μM)
Thiazolidinone analog () ~2.1 Moderate Anticancer or anti-inflammatory (common for thiazolidinones)

*Calculated using fragment-based methods (e.g., XLogP3).

Key Insights :

  • The target compound’s logP (~2.5) suggests balanced lipophilicity, suitable for oral bioavailability. This contrasts with the highly lipophilic benzylpiperidine analog (logP ~4.2), which may face solubility challenges .
  • Sulfone and furan groups may reduce metabolic degradation compared to ester- or thioether-containing analogs .

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